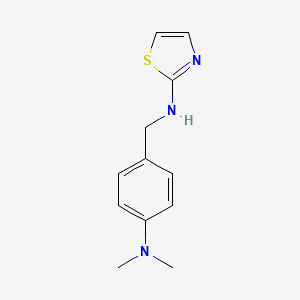

(4-Dimethylamino-benzyl)-thiazol-2-yl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

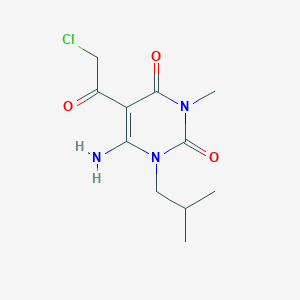

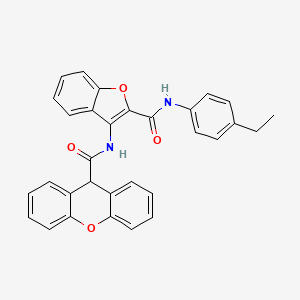

The compound is a derivative of benzaldehyde, specifically 4-(dimethylamino)benzaldehyde . Benzaldehyde is a simple aromatic aldehyde used in organic synthesis, and the dimethylamino group at the 4-position could potentially impart interesting chemical properties .

Molecular Structure Analysis

The molecular structure of similar compounds like 4-(dimethylamino)benzaldehyde has been studied . It consists of a benzene ring with a formyl group (CHO) and a dimethylamino group (N(CH3)2) attached .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds like 4-(dimethylamino)benzaldehyde, properties such as molecular weight, solubility, and melting point have been reported .Applications De Recherche Scientifique

Multi-stimuli Responsive Materials

- A study by Lu and Xia (2016) discussed the multi-stimuli response of a novel half-cut cruciform molecule, which is structurally related to (4-Dimethylamino-benzyl)-thiazol-2-yl-amine. This molecule exhibits morphology-dependent fluorochromism, showing potential for use as a security ink without the need for a covering reagent (Lu & Xia, 2016).

Synthesis and Properties Exploration

- Utinan et al. (1991) synthesized derivatives of 2-dimethylaminothiazoles, including structures related to this compound, and investigated their chemical, spectroscopic, and electrochemical properties (Utinan et al., 1991).

Antifungal Applications

- A study by Jafar et al. (2017) synthesized 4-methoxy-N, N-dimethylpyrimidin-derivatives containing a heterocyclic compound structurally similar to this compound. These compounds demonstrated significant antifungal effects against species like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Diverse Compound Library Generation

- Roman (2013) utilized a ketonic Mannich base derived from a compound related to this compound as a starting material for generating a diverse library of compounds through alkylation and ring closure reactions. This highlights the molecule's utility in creating structurally varied compounds (Roman, 2013).

Fluorescent Probes for CO2 Detection

- Wang et al. (2015) developed novel fluorescent probes based on derivatives of this compound for real-time monitoring of low carbon dioxide levels, indicating its application in biological and medical fields (Wang et al., 2015).

Corrosion Inhibition

- Hu et al. (2016) synthesized benzothiazole derivatives, structurally related to this compound, for studying their corrosion inhibiting effect against steel. These inhibitors showed potential for adsorption on surfaces and high inhibition efficiencies (Hu et al., 2016).

Anti-inflammatory and Antimicrobial Agents

- Lynch et al. (2006) developed compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, closely related to this compound, showing anti-inflammatory activity and potential as antimicrobial agents (Lynch et al., 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-15(2)11-5-3-10(4-6-11)9-14-12-13-7-8-16-12/h3-8H,9H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADRURKVERBSNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2380643.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B2380647.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)

![2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2380656.png)

![N-tert-butyl-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2380657.png)

![N-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2380661.png)